7,7-Dimethylbicyclo[3.2.0]heptan-6-one
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Overview
Description
7,7-Dimethylbicyclo[3.2.0]heptan-6-one is a bicyclic ketone with the molecular formula C9H14O. This compound is characterized by its unique bicyclo[3.2.0]heptane structure, which includes a ketone functional group at the 6th position and two methyl groups at the 7th position. It is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylbicyclo[3.2.0]heptan-6-one can be achieved through several methods. One common approach involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using dehydrogenase enzymes or whole cell systems such as Mortierella ramanniana . Another method includes the use of 3α,20β-hydroxysteroid dehydrogenase from Streptomyces hydrogenans .
Industrial Production Methods: Industrial production of this compound typically involves microbial reduction processes due to their high enantioselectivity and efficiency. The use of specific enzymes and microbial systems allows for the production of optically pure forms of the compound .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Reduction: Reduction using alcohol dehydrogenase enzymes or whole cell systems like Mortierella ramanniana.
Substitution: The compound can undergo substitution reactions, particularly at the ketone functional group.
Common Reagents and Conditions:
Oxidation: Acinetobacter NCIMB 9871 is commonly used for microbial oxidation.
Major Products:
Oxidation: Substituted oxabicyclooctanones.
Reduction: Optically pure alcohols.
Scientific Research Applications
7,7-Dimethylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7,7-Dimethylbicyclo[3.2.0]heptan-6-one involves its interaction with specific enzymes and microbial systems. For example, the reduction process using dehydrogenase enzymes involves the transfer of hydrogen atoms to the ketone group, converting it into an alcohol . The microbial oxidation process involves the insertion of an oxygen atom into the bicyclic structure, forming oxabicyclooctanones .
Comparison with Similar Compounds
- Bicyclo[3.2.0]hept-2-en-6-one
- 7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one
Comparison: 7,7-Dimethylbicyclo[3.2.0]heptan-6-one is unique due to the presence of two methyl groups at the 7th position, which significantly influences its reactivity and the types of reactions it undergoes. Compared to bicyclo[3.2.0]hept-2-en-6-one, the dimethyl substitution provides steric hindrance, affecting the compound’s interaction with enzymes and reagents .
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
7,7-dimethylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C9H14O/c1-9(2)7-5-3-4-6(7)8(9)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
INDMRFDFEBAXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCC2C1=O)C |
Origin of Product |
United States |
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